
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H9NO3. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core with hydroxyl, methoxy, and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-7-methoxyquinoline-4-carboxylic acid.
Reduction: 2-Hydroxy-7-methoxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-7-methoxyquinoline-4-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-7-methoxyquinoline: Similar structure but lacks the aldehyde group.
2-Hydroxyquinoline-4-carbaldehyde: Similar structure but lacks the methoxy group.
7-Methoxyquinoline-4-carbaldehyde: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxy-7-methoxyquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (hydroxyl, methoxy, and aldehyde) on the quinoline ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
7-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(6-13)4-11(14)12-10(9)5-8/h2-6H,1H3,(H,12,14) |
InChIキー |
XSLWXOOKKCKCSK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
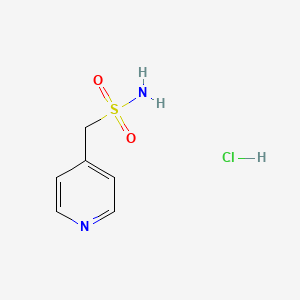
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
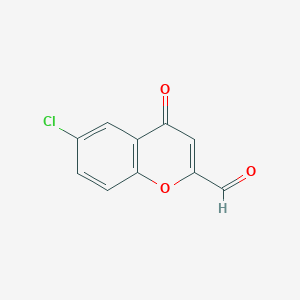
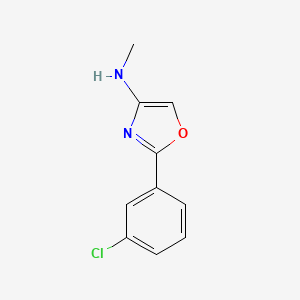
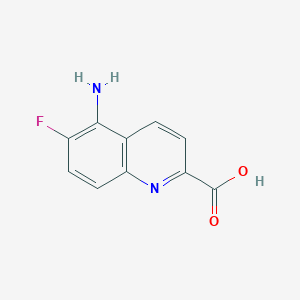
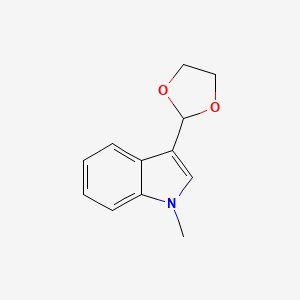
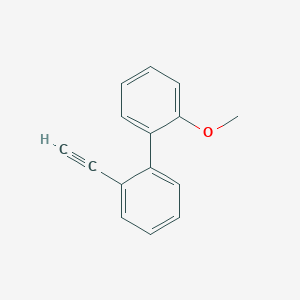
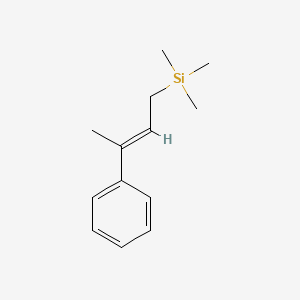
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
